(R)-3-(1-Aminopentyl)-4-methylphenol
Description
Properties
Molecular Formula |
C12H19NO |
|---|---|
Molecular Weight |
193.28 g/mol |
IUPAC Name |
3-[(1R)-1-aminopentyl]-4-methylphenol |
InChI |
InChI=1S/C12H19NO/c1-3-4-5-12(13)11-8-10(14)7-6-9(11)2/h6-8,12,14H,3-5,13H2,1-2H3/t12-/m1/s1 |
InChI Key |
SODOUCVUMZPMTO-GFCCVEGCSA-N |
Isomeric SMILES |
CCCC[C@H](C1=C(C=CC(=C1)O)C)N |
Canonical SMILES |
CCCCC(C1=C(C=CC(=C1)O)C)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-(1-Aminopentyl)-4-methylphenol typically involves the following steps:
Starting Material: The synthesis begins with a suitable phenol derivative.
Amination: Introduction of the aminopentyl chain is achieved through nucleophilic substitution reactions.
Chiral Resolution: The resulting racemic mixture is resolved into its enantiomers using chiral chromatography or enzymatic methods.
Industrial Production Methods
Industrial production of ®-3-(1-Aminopentyl)-4-methylphenol may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature Control: Maintaining optimal temperatures to favor desired reaction pathways.
Purification: Employing advanced purification techniques such as crystallization and distillation.
Chemical Reactions Analysis
Types of Reactions
®-3-(1-Aminopentyl)-4-methylphenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: Reduction of the aminopentyl chain can lead to the formation of secondary amines.
Substitution: The compound can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) for oxidation reactions.
Reducing Agents: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) for reduction reactions.
Catalysts: Palladium on carbon (Pd/C) for hydrogenation reactions.
Major Products Formed
Oxidation: Formation of quinones and other oxidized derivatives.
Reduction: Production of secondary and tertiary amines.
Substitution: Generation of various substituted phenol derivatives.
Scientific Research Applications
®-3-(1-Aminopentyl)-4-methylphenol has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential role in enzyme inhibition and receptor binding studies.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism by which ®-3-(1-Aminopentyl)-4-methylphenol exerts its effects involves:
Molecular Targets: Binding to specific enzymes or receptors, altering their activity.
Pathways: Modulation of biochemical pathways, leading to changes in cellular functions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substitution Patterns
The compound shares structural motifs with several phenolic derivatives, including:
- 4-Methylphenol (p-Cresol): Lacks the aminopentyl side chain but retains the 4-methylphenol core.
- 2-Methylphenol (o-Cresol): Methyl substitution at the second position, resulting in distinct electronic and steric properties.
- 2-Chlorophenol and 2,4-Dichlorophenol: Halogenated derivatives with enhanced electronegativity.
- 2-Methoxyphenol (Guaiacol): Methoxy group at the second position, altering solubility and reactivity.
Data Table: Key Properties and Sources of Comparable Phenolic Compounds
Research Findings and Mechanistic Insights
- Role of the Aminopentyl Chain: The extended alkylamine side chain in this compound enhances lipophilicity, enabling deeper penetration into biological membranes compared to unsubstituted phenols .
- Chirality and Bioactivity : The (R)-enantiomer’s configuration may optimize interactions with microbial enzymes or plant receptors, though comparative studies with the (S)-form are lacking.
- Environmental Impact: Unlike halogenated phenols, this compound is biodegradable in lignin-rich systems, reducing ecological persistence .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
